(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid
Overview
Description
(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a tert-butoxymethyl group and a fluorine atom. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary targets of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid are 1,2- or 1,3-diol groups, the same motifs that engage in cyclic ketal and acetal formation . These groups are commonly found in carbohydrate derivatives, making them a key target for this compound .
Mode of Action
This compound interacts with its targets through the formation of boronic esters . This compound can be employed as a protective intermediate for the selective installation of acyl, silyl ether, and para-methoxybenzyl (PMB) ether groups to glycoside substrates . The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives . This process has been applied extensively in glycoscience, including in drug delivery and in the sensing and separation of carbohydrate derivatives .
Pharmacokinetics
It’s worth noting that the boronic acid component can be recovered and reused after deprotection , which could potentially impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a protective intermediate in the functionalization of glycoside substrates . The compound’s ability to form boronic esters with 1,2- or 1,3-diol groups allows for the selective installation of various functional groups .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, boronic esters are sensitive to hydrolysis under mild acidic or basic conditions . They are also susceptible to proteodeboronation, oxidation, and nucleophilic attack . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other nucleophiles. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group. For instance, it can form complexes with serine proteases, which are enzymes that play a crucial role in various physiological processes, including digestion and blood coagulation. The interaction between this compound and serine proteases involves the formation of a covalent bond between the boronic acid group and the hydroxyl group of the serine residue in the active site of the enzyme .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these kinases, the compound can alter the phosphorylation status of various proteins, thereby affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of serine proteases by forming a covalent bond with the serine residue in the active site of the enzyme. This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over time. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, this compound can be transported into cells via specific transporters and can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its biochemical effects. The activity and function of this compound can be influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 3-(tert-butoxymethyl)-4-fluorobenzene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Lithiation: The brominated intermediate is then subjected to lithiation using an organolithium reagent like n-butyllithium.
Borylation: The lithiated intermediate is reacted with a boron source, such as trimethyl borate or bis(pinacolato)diboron, to introduce the boronic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The tert-butoxymethyl group can undergo substitution reactions under acidic or basic conditions to introduce other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate or palladium chloride are commonly used catalysts in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used to facilitate the coupling reaction.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are often used as solvents.
Major Products:
Biaryl Compounds: The primary products of Suzuki-Miyaura coupling reactions involving this compound are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Phenols: Oxidation of the boronic acid group yields phenols, which are important in various chemical syntheses.
Scientific Research Applications
(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid has diverse applications in scientific research:
Chemistry: It is widely used in organic synthesis for constructing complex molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It serves as a building block in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as liquid crystals and polymers, due to its ability to form stable carbon-carbon bonds.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the tert-butoxymethyl and fluorine substituents, making it less sterically hindered and less electron-withdrawing.
4-Fluorophenylboronic Acid: Similar in structure but lacks the tert-butoxymethyl group, resulting in different reactivity and steric properties.
3-(Tert-butoxymethyl)phenylboronic Acid: Similar but lacks the fluorine substituent, affecting its electronic properties.
Uniqueness: (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid is unique due to the presence of both the tert-butoxymethyl and fluorine substituents. These groups influence the compound’s reactivity, steric hindrance, and electronic properties, making it a valuable reagent in specific synthetic applications.
Properties
IUPAC Name |
[4-fluoro-3-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFO3/c1-11(2,3)16-7-8-6-9(12(14)15)4-5-10(8)13/h4-6,14-15H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQNNKDHTRPIPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)COC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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